molecular formula C8H5ClN2O B13657993 2-Chloroquinazolin-7-ol

2-Chloroquinazolin-7-ol

Cat. No.: B13657993
M. Wt: 180.59 g/mol
InChI Key: BVZMENJTPZDVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroquinazolin-7-ol is a heterocyclic compound with the molecular formula C8H5ClN2O It is a derivative of quinazoline, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the seventh position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroquinazolin-7-ol can be synthesized through several methods. One common approach involves the substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol with a suitable nucleophile. For instance, the reaction of 2-chloroquinazolin-9-ol with Boc-protected piperazine under specific conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity greater than 98% .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinazolin-7-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinazolinone derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloroquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In the context of anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroquinazolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloroquinazolin-7-ol

InChI

InChI=1S/C8H5ClN2O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h1-4,12H

InChI Key

BVZMENJTPZDVCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.